Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyoxane ring and a methylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate typically involves the esterification of 3-hydroxyoxane-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyoxane ring and ester group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-hydroxyoxan-3-yl)acetate: Similar structure but with an acetate group instead of a methylpropanoate group.
3-hydroxy-2-[3-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclopent-2-en-1-yl]propanoic acid: Contains a similar hydroxyoxane ring but with additional functional groups.
Uniqueness
Methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H18O4 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-(3-hydroxyoxan-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C10H18O4/c1-9(2,8(11)13-3)10(12)5-4-6-14-7-10/h12H,4-7H2,1-3H3 |
InChI Key |
FYZHJPGHQHFUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)C1(CCCOC1)O |
Origin of Product |
United States |
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